Diallyldiethylammonium chloride

Description

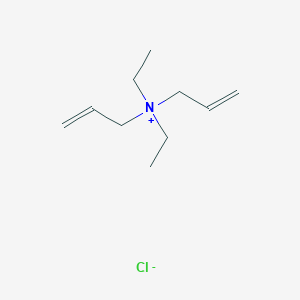

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

diethyl-bis(prop-2-enyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N.ClH/c1-5-9-11(7-3,8-4)10-6-2;/h5-6H,1-2,7-10H2,3-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMDIVZAGXCCAC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC=C)CC=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26062-80-6 | |

| Record name | 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26062-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00927061 | |

| Record name | N,N-Diethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13107-00-1 | |

| Record name | Diallyldiethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13107-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013107001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyldiethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Monomer Synthesis and Purification Methodologies for Diallyldiethylammonium Chloride

Chemical Synthetic Routes for Diallyldiethylammonium Chloride

The fundamental synthesis of diallyl dialkyl ammonium (B1175870) chlorides, including the diethyl variant, involves the reaction of a di(lower)alkyl amine with an allyl halide in the presence of an inorganic alkali. google.com For this compound, the primary reactants are diethylamine (B46881) , allyl chloride , and an alkali such as sodium hydroxide (B78521) .

Formation of the Tertiary Amine: One mole of diethylamine reacts with one mole of allyl chloride to form the intermediate, N-allyldiethylamine, and hydrogen chloride. The generated hydrogen chloride immediately reacts with excess diethylamine to form its hydrochloride salt.

Liberation of the Free Amine: A strong base, typically sodium hydroxide, is used to neutralize the diethylamine hydrochloride, liberating the free diethylamine to allow it to react further.

Quaternization: The N-allyldiethylamine intermediate reacts with a second mole of allyl chloride to yield the final product, this compound. google.com

To achieve a high-purity product, careful control over reaction conditions is essential. Key parameters include maintaining a low concentration of allyl chloride and a high concentration of diethylamine for as long as possible during the reaction, while carefully managing the pH, ideally within a range of 12 to 14. google.com Temperatures are typically kept low, often below 10°C, during the addition of reactants, and then may be increased to complete the reaction. google.comgoogle.com

Advancements in this compound Synthesis Methodologies

Innovations in chemical synthesis aim to improve efficiency, product purity, and environmental safety. These advancements, while documented for DADMAC, are directly applicable to the synthesis of DDEADMAC.

Traditional synthesis methods can generate toxic by-products and wastewater. Cleaner synthesis approaches focus on minimizing this environmental impact. One significant advancement is the use of water as the reaction medium instead of organic solvents like acetone, which eliminates associated waste streams. nih.govresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. uliege.be This method uses microwave irradiation to selectively and rapidly heat the reaction mixture. In the context of synthesizing diallyl ammonium compounds, microwave assistance offers dramatic improvements over conventional heating methods.

A key advantage is the significant reduction in reaction time. For instance, in the synthesis of the tertiary amine intermediate, microwave irradiation can shorten the reaction time from several hours to just a few minutes. nih.govresearchgate.net This rapid, selective heating under controlled low temperatures not only accelerates the reaction but also contributes to a cleaner process by minimizing the formation of by-products, wastewater, and waste gas. nih.govresearchgate.net The application of microwave technology represents a pivotal advancement for producing high-purity monomers efficiently. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis Based on data for the analogous compound Diallyldimethylammonium chloride.

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

| Reaction Time (Tertiary Amine Prep) | 6 hours | 7 minutes | nih.govresearchgate.net |

| Reaction Medium | Acetone (Typical) | Water | nih.govresearchgate.net |

| Purity Improvement | Baseline (e.g., 57%) | Increased (e.g., 71%) | nih.govresearchgate.net |

| By-products | Present | Eliminated/Reduced | nih.govresearchgate.net |

Purification Techniques and Strategies for High Purity this compound Monomer

Achieving high monomer purity is critical, as impurities can negatively affect subsequent polymerization reactions. nih.gov Several techniques are employed to purify the crude DDEADMAC monomer solution.

A multi-step purification process is often utilized, which may include:

Purification of Reactants: The purity of the starting materials, particularly allyl chloride, is essential. Pre-purification of allyl chloride by washing with water can remove impurities like allyl alcohol. google.com

Vacuum Stripping: After the reaction, the mixture can be subjected to a vacuum to remove any unreacted allyl chloride and other volatile impurities. google.commanuscriptpoint.com

Steam Distillation: Steam stripping at a regulated pH is another effective method for removing volatile impurities. manuscriptpoint.com

Filtration: The primary by-product of the neutralization step is an alkali metal halide salt (e.g., sodium chloride), which precipitates out of the concentrated monomer solution and can be removed by filtration. google.comchemicalbook.com

Solvent Extraction: Liquid-liquid extraction using a solvent like trichloromethane can be used to separate and quantify volatile impurities from the aqueous monomer solution. nih.gov

Activated Carbon Treatment: Passing the monomer solution through activated carbon is a common final step to decolorize the solution and remove trace organic impurities. google.commanuscriptpoint.com

A comprehensive purification strategy combining these techniques can yield a high-purity monomer solution suitable for producing high molecular weight polymers. manuscriptpoint.com

Table 2: Common Impurities and Purification Methods Based on data for the analogous compound Diallyldimethylammonium chloride.

| Impurity | Type | Purification Method | Reference |

| Allyl Chloride | Unreacted Material | Vacuum Stripping, Steam Distillation | google.commanuscriptpoint.com |

| Diethylamine | Unreacted Material | Vacuum Stripping | google.com |

| N-Allyldiethylamine | Intermediate | Optimized reaction conditions | nih.gov |

| Allyl Alcohol | By-product | Reactant purification, Optimized synthesis | researchgate.netgoogle.com |

| Sodium Chloride | By-product | Filtration | google.comchemicalbook.com |

Polymerization Mechanisms and Kinetics of Diallyldiethylammonium Chloride

Homopolymerization of Diallyldiethylammonium Chloride

The homopolymerization of this compound, a diallyl quaternary ammonium (B1175870) salt, proceeds via a free radical addition mechanism. Unlike typical vinyl monomers which form simple linear chains, diallyl monomers undergo a distinctive cyclopolymerization process. This results in a polymer backbone containing cyclic repeating units. The polymerization is typically carried out in aqueous solution. researchgate.net

Free Radical Polymerization Initiation Mechanisms

The polymerization process is initiated by the decomposition of a free radical initiator, which generates primary radicals. libretexts.org This process can be broken down into three main steps: initiation, propagation, and termination.

Initiation: The process begins when an initiator molecule undergoes homolytic cleavage, typically induced by heat or light, to form two free radicals (I•). This radical then attacks one of the allyl double bonds of the this compound monomer (M) to form a monomer radical (M•).

Common initiators for the polymerization of diallyl monomers in aqueous solutions include water-soluble compounds such as persulfates (e.g., ammonium persulfate) and certain azo compounds (e.g., 2,2′-azobis(2-methylpropionamidine)dihydrochloride). google.comresearchgate.net The choice of initiator can influence the polymerization rate and the molecular weight of the resulting polymer. google.com

The initiation process can be represented as:

Decomposition: Initiator → 2 I•

Addition: I• + M → IM•

The ethyl groups on the nitrogen atom in this compound are larger than the methyl groups in DADMAC, which can introduce greater steric hindrance. This increased bulk may slightly hinder the approach of the initiator radical to the double bond, potentially affecting the initiation rate compared to its dimethyl analogue.

Cyclopolymerization Mechanism of this compound

Following initiation, the polymerization of this compound proceeds via a cyclopolymerization mechanism, which involves a sequence of intramolecular and intermolecular reactions. This mechanism was first proposed for diallyl monomers and accounts for the formation of soluble, linear polymers containing cyclic structures, rather than cross-linked networks that would be expected from a bifunctional monomer. atamanchemicals.com

The cyclopolymerization mechanism involves an alternating sequence of an intramolecular cyclization step and an intermolecular propagation step.

Initiation: An initiator radical adds to a this compound monomer to form an initial, uncyclized radical.

Intramolecular Cyclization (Kc): This uncyclized radical then attacks the second allyl group within the same monomer unit. This is an intramolecular chain propagation step that results in the formation of a cyclic radical. This cyclization is a key feature of diallyl monomer polymerization. nih.gov

Intermolecular Propagation (Kp): The newly formed cyclic radical then attacks a double bond on a different monomer molecule, adding it to the growing polymer chain. This intermolecular addition propagates the chain.

This alternating intra-intermolecular process repeats, building a linear polymer chain composed of cyclic repeating units. The efficiency of cyclization is high, with studies on DADMAC showing very low percentages of unreacted pendant double bonds in the final polymer. researchgate.net

The intramolecular cyclization step can theoretically lead to two different ring structures: a five-membered ring (N-substituted pyrrolidine) or a six-membered ring (N-substituted piperidine).

The formation of the five-membered pyrrolidine (B122466) ring occurs via a "head-to-tail" addition, where the radical on the first allyl group attacks the internal carbon of the second double bond. This is known as exo cyclization. acs.org Extensive studies on DADMAC have confirmed that the polymer structure is overwhelmingly composed of these five-membered pyrrolidine rings. researchgate.netatamanchemicals.com This preference is attributed to both kinetic and thermodynamic factors, with the transition state leading to the five-membered ring being more favorable. acs.orgnih.gov Stereoelectronic effects play a significant role in favoring this pathway over the alternative. nih.govacs.org

The formation of a six-membered piperidine (B6355638) ring would require the radical to attack the terminal carbon of the second double bond in an "endo" cyclization. acs.org While thermodynamically the six-membered ring might be considered more stable, it is kinetically disfavored during the radical polymerization of diallyl monomers like DADMAC. atamanchemicals.com Consequently, the presence of N-substituted piperidine structures in the final polymer is minimal to non-existent. Some studies involving similar diallyl monomers have reported the presence of both five- and six-membered rings, suggesting that reaction conditions and monomer structure can influence the ratio. e3s-conferences.org For this compound, the larger ethyl groups could potentially increase steric strain in the transition state for cyclization, but the strong kinetic preference for the five-membered ring is still expected to dominate.

Kinetic Studies of this compound Polymerization

Kinetic studies on the homopolymerization of diallyldialkylammonium chlorides reveal how factors like monomer concentration, initiator concentration, and temperature affect the rate of polymerization. Research comparing DADMAC with analogues having longer alkyl chains (propyl and amyl) shows that increasing the size of the alkyl substituent decreases the polymerization activity. mdpi.com This is primarily attributed to increased steric hindrance, which impedes the approach of monomer units to the growing polymer chain. mdpi.com

Based on this trend, the polymerization rate of this compound is expected to be slightly lower than that of DADMAC under identical conditions. The activation energy for polymerization is also expected to be slightly higher, reflecting the greater energy barrier imposed by the bulkier ethyl groups. mdpi.com

Kinetic data for the homopolymerization of DADMAC and its analogues with an ammonium persulfate (APS) initiator are presented below.

| Monomer | Rate Equation (Rp) | Apparent Activation Energy (Ea) |

|---|---|---|

| Diallyldimethylammonium chloride (DMDAAC) | Rp1 = k1 [I]0.72 [M]1.92 | 96.70 kJ/mol |

| Methyl propyl diallyl ammonium chloride (MPDAAC) | Rp2 = k2 [I]0.74 [M]1.93 | 97.25 kJ/mol |

| Methyl amyl diallyl ammonium chloride (MADAAC) | Rp3 = k3 [I]0.75 [M]1.93 | 100.23 kJ/mol |

Data derived from studies on methyl alkyl diallyl ammonium chlorides. mdpi.com

Influence of Monomer Concentration and Reaction Conditions on Polymerization Rate

The rate of polymerization of diallyl monomers, including DADEAC, is significantly affected by the initial monomer concentration. Studies on the similar monomer diallyldimethylammonium chloride (DADMAC) have shown that the polymerization rate increases with higher monomer concentrations. researchgate.net This is a common phenomenon in free-radical polymerization, where a higher concentration of monomer molecules leads to more frequent encounters with growing polymer chains, thus increasing the rate of propagation.

For the copolymerization of DADMAC with vinyl ether of monoethanolamine (VEMEA), the polymerization rate equation was found to be R_p = k[M]^2.6[I]^0.6, where [M] is the total monomer concentration and [I] is the initiator concentration. researchgate.net This high order with respect to monomer concentration suggests a complex initiation process. Similarly, for the homopolymerization of other diallyl monomers, the reaction order with respect to the monomer can be significantly higher than one, which may be attributed to the complex interactions between monomer molecules. researchgate.net

The reaction temperature also plays a critical role. As with most chemical reactions, an increase in temperature generally leads to an increase in the polymerization rate due to the higher kinetic energy of the molecules and faster decomposition of the initiator.

The relationship between monomer concentration and polymerization rate can be summarized in the following table:

| Monomer System | Monomer Concentration | Polymerization Rate | Reference |

| DADMAC/VEMEA | Increasing | Increases | researchgate.net |

| Diallyl Monomers (general) | Increasing | Increases | researchgate.net |

This table illustrates the general trend of increasing polymerization rate with increasing monomer concentration for diallyl-type monomers.

Role of Initiator Decomposition and Redox Reactions

Redox initiation systems, which involve a reducing agent and an oxidizing agent, are particularly effective for initiating polymerization at lower temperatures. cmu.edu For example, the combination of an oxidizing agent like hydrogen peroxide with a reducing agent such as an iron(II) salt can generate hydroxyl radicals that initiate polymerization. cmu.edu While specific studies on DADEAC are limited, the principles of redox initiation observed in similar systems are applicable.

Gel Effect Phenomena in this compound Polymerization

The gel effect, also known as the Trommsdorff–Norrish effect, is a phenomenon observed in free-radical polymerization that leads to an autoacceleration of the reaction rate at high monomer conversions. This effect arises from an increase in the viscosity of the polymerization medium, which hinders the diffusion of growing polymer chains. As a result, the rate of termination reactions, which rely on the collision of two polymer radicals, decreases significantly. The rate of propagation, however, is less affected as smaller monomer molecules can still diffuse to the active sites of the polymer chains.

In the inverse emulsion polymerization of DADMAC, a kinetic model that accounts for the gel effect has been used to accurately predict the polymerization rate up to high conversions. researchgate.net This indicates that as the concentration of the polymer increases within the latex particles, the viscosity rises, leading to the characteristic autoacceleration of the polymerization rate.

The onset and magnitude of the gel effect are influenced by factors such as the initial monomer concentration, the type of initiator, and the reaction temperature. Higher initial monomer concentrations can lead to an earlier onset of the gel effect due to the faster buildup of polymer in the system.

Impact of Ionic Strength and Partition Equilibria on Polymerization Kinetics

The polymerization of ionic monomers like DADEAC is particularly sensitive to the ionic strength of the reaction medium. Changes in ionic strength can affect the conformation of the growing polymer chains and the interactions between charged species, thereby influencing the polymerization kinetics.

For the inverse emulsion polymerization of DADMAC, the influence of ionic strength and partition equilibria are considered to be contributing factors to the observed third-order dependence of the polymerization rate on the monomer concentration. researchgate.net The presence of salts can alter the partitioning of the monomer and initiator between the aqueous and oil phases, as well as affect the stability of the emulsion droplets and polymer particles.

In solution polymerization, the ionic strength affects the electrostatic repulsion between the charged monomer units on the growing polymer chain. At low ionic strengths, strong electrostatic repulsion leads to a more extended or rod-like conformation of the polyelectrolyte chain. researchgate.netnih.gov As the ionic strength increases, these electrostatic repulsions are screened, causing the polymer chain to adopt a more coiled conformation. researchgate.netnih.gov This change in conformation can impact the accessibility of the active radical center to monomer molecules, thereby affecting the propagation rate constant.

The following table summarizes the effect of ionic strength on the conformation of poly(diallyldimethylammonium chloride) (PDADMAC), a close analog of PDADEAC:

| Ionic Strength | PDADMAC Conformation | Reference |

| Low | Extended/Rod-like | researchgate.netnih.gov |

| High (> 0.1 M) | Random Coil | researchgate.net |

This table illustrates the conformational changes of a similar polyelectrolyte in response to varying ionic strength.

Molecular Weight Control and Branching in Poly(this compound) Synthesis

Controlling the molecular weight and degree of branching of PDADEAC is essential for tailoring its properties for specific applications. The molecular weight of the polymer is influenced by several factors, including the monomer and initiator concentrations, temperature, and the presence of chain transfer agents.

In general, increasing the initiator concentration leads to a higher concentration of primary radicals, resulting in the formation of more polymer chains and, consequently, a lower average molecular weight. Conversely, decreasing the initiator concentration tends to produce higher molecular weight polymers. Similarly, higher monomer concentrations can lead to higher molecular weight polymers, as the rate of propagation increases relative to the rate of initiation. researchgate.net Temperature also has a significant effect; higher temperatures increase the rate of initiation more than the rate of propagation, typically leading to lower molecular weight polymers. researchgate.net

A key feature of the polymerization of diallyl monomers is the cyclopolymerization mechanism, which leads to the formation of five- or six-membered rings along the polymer backbone. However, incomplete cyclization can result in branching or cross-linking. The presence of unreacted pendant double bonds on the polymer chains can act as sites for further polymerization, leading to the formation of branched or even cross-linked structures, especially at high monomer conversions.

The synthesis of high molecular weight PDADMAC often requires the use of high-purity monomers and carefully controlled polymerization conditions to minimize chain transfer and termination reactions. researchgate.net Stepwise increases in polymerization temperature have been employed to achieve high molecular weight PDADMAC with high monomer conversion. researchgate.net

Copolymerization of this compound with Other Monomers

Copolymerization of DADEAC with other monomers is a versatile strategy to modify the properties of the resulting polymer, such as charge density, hydrophilicity, and mechanical strength.

Mechanisms of Radical Copolymerization involving this compound

The radical copolymerization of DADEAC with other vinyl monomers follows the general principles of copolymerization kinetics, where the relative reactivities of the monomers determine the composition and sequence distribution of the resulting copolymer. The reactivity of a growing polymer radical ending in a DADEAC unit towards a DADEAC monomer versus another comonomer, and vice versa, is described by the monomer reactivity ratios, r₁ and r₂.

For instance, in the copolymerization of DADMAC with acrylamide (B121943), deviations from the ideal Mayo-Lewis model have been observed. capes.gov.br The monomer reactivity ratios were found to depend on the initial comonomer composition and the total monomer concentration, which was attributed to the association of the cationic monomer and electrostatic interactions. capes.gov.br

Similarly, the copolymerization of DADMAC with fumaric acid under radical initiation results in copolymers with a random distribution of comonomer units. researchgate.net The solvent type was found to have a significant effect on the relative activities of the comonomers. In the copolymerization of DADMAC with the vinyl ether of monoethanolamine (VEMEA), DADMAC was found to be the more reactive monomer. researchgate.net

These findings highlight that electrostatic interactions, monomer association, and the nature of the comonomer and solvent all play crucial roles in the mechanism and kinetics of copolymerization involving diallyl-based cationic monomers.

Synthesis of Graft Polyelectrolytes Incorporating Diallyldimethylammonium Chloride

Graft copolymers featuring poly(DADMAC) side chains have been synthesized to combine the properties of the backbone polymer with the cationic nature of poly(DADMAC). A notable example is the synthesis of guar (B607891) gum-graft-poly(acrylamide-co-diallyldimethylammonium chloride) (GG-g-p(AM-co-DADMAC)). ncsu.edu This novel fixative was developed to adsorb hydrophobic wood resin particles onto papermaking fibers, thereby mitigating issues with resin aggregation. ncsu.edu The synthesis involves grafting poly(acrylamide-co-DADMAC) chains onto the guar gum backbone. ncsu.edu

Another example involves the microwave-assisted synthesis of poly(diallyldimethylammonium chloride) grafted polyvinylpyrrolidone (B124986) (PVP-g-pDADMAC). iaea.org This method provides an efficient route to create a novel flocculant. iaea.org The study explored the influence of various reaction parameters on the percentage of grafting. iaea.org

Lignin, a complex natural polymer, has also been used as a backbone for grafting DADMAC, often in conjunction with acrylamide (AM). nih.gov The copolymerization of lignin, AM, and DADMAC has been studied to produce cationic, water-soluble flocculants. nih.gov Research has shown that the presence of AM is crucial for the successful polymerization of DADMAC onto lignin, attributed to the lower steric hindrance of AM, which facilitates its bridging performance. nih.gov

The synthesis of an inorganic-organic hybrid flocculant, SiO₂-CTS-DMDACC, was achieved through the graft copolymerization of chitosan (B1678972) (CTS), diallyldimethylammonium chloride (DMDACC), and silicon dioxide (SiO₂). nih.gov This process aimed to overcome the limitations of single-component flocculants. nih.gov

Below is a table summarizing the synthesis of various graft polyelectrolytes incorporating DADMAC:

| Backbone Polymer | Grafted Monomer(s) | Synthesis Method | Application |

| Guar Gum | Acrylamide, Diallyldimethylammonium chloride | Not specified | Paper industry fixative ncsu.edu |

| Polyvinylpyrrolidone | Diallyldimethylammonium chloride | Microwave-assisted | Flocculant iaea.org |

| Lignin | Acrylamide, Diallyldimethylammonium chloride | Free-radical polymerization | Flocculant nih.gov |

| Chitosan | Diallyldimethylammonium chloride, Silicon dioxide | Graft copolymerization | Flocculant for papermaking wastewater nih.gov |

Synthesis of Block Copolymers with Diallyldimethylammonium Chloride Segments

The synthesis of block copolymers containing poly(DADMAC) segments allows for the creation of materials with distinct, well-defined domains, leading to unique properties and self-assembly behaviors. One approach to synthesizing poly(DADMAC)-based double hydrophilic block copolymers is through aqueous reversible addition-fragmentation chain transfer (RAFT) polymerization, also known as MADIX. diva-portal.org This controlled radical polymerization technique enables the synthesis of block copolymers with specific block lengths and low polydispersity.

Atom Transfer Radical Polymerization (ATRP) is another powerful method for synthesizing block copolymers. For instance, ABA triblock copolymers have been created using a difunctional initiator. mdpi.com While the specific synthesis of a DADMAC-containing block copolymer via ATRP was not detailed in the provided results, the general principle involves the sequential polymerization of different monomers.

Hybrid Polymerization for Organic-Inorganic Flocculants

To enhance the performance of traditional flocculants, hybrid materials combining organic polymers and inorganic components have been developed. An example of this is the preparation of an inorganic-organic hybrid flocculant composed of silicon dioxide (SiO₂), chitosan (CTS), and diallyldimethylammonium chloride (DMDACC). nih.gov This hybrid material, denoted as SiO₂-CTS-DMDACC, was synthesized via grafting copolymerization. nih.gov The introduction of DMDACC enhanced the cationic properties of the chitosan, while the SiO₂ component increased the viscosity. nih.gov The resulting hybrid flocculant demonstrated superior performance in treating papermaking wastewater compared to chitosan alone, with charge neutralization being the primary flocculation mechanism, supplemented by adsorption bridging and sweeping. nih.gov

Post-Polymerization Modification of Poly(Diallyldimethylammonium Chloride)

Controlled Crosslinking Strategies for High Molecular Weight Poly(this compound)

Controlled crosslinking of high molecular weight poly(DADMAC) is crucial for producing hydrogels with tailored properties for various applications. One method involves the use of a photochemical [2+2] cyclodimerization reaction. diva-portal.org This can be achieved by incorporating coumarin (B35378) or dimethyl maleimide (B117702) groups onto the polymer, which can then be crosslinked upon exposure to light. diva-portal.org

Another strategy for creating crosslinked poly(DADMAC) particles involves inverse static anion exchange. nih.gov In this method, neutral gel particles are first prepared from DADMAC and then suspended in a sodium hydroxide (B78521) solution. This process generates diallyldimethylammonium hydroxide (DADMAOH) particles with a significant reduction in residual chloride content. nih.gov The swelling behavior of these hydrogel particles is primarily dictated by the initial monomer concentration. nih.gov Different crosslinkers, such as methylene-bis-methacrylamide (BIS) and triallylamine-N,N',N''-tris(acrylamide) (TAAB), have been used, with TAAB allowing for the production of gels with higher swelling capacities. nih.gov

Functionalization Approaches for Poly(Diallyldimethylammonium Chloride) Derivatives

The functionalization of poly(DADMAC) allows for the introduction of new properties and applications. One approach involves the modification of poly(DADMAC) with graphene and gold phytonanoparticles to create a promising sensing material. researchgate.net This modified carbon paper has been used for the electroanalysis of Ponceau 4R in food samples. researchgate.net

Structural Characterization and Solution Behavior of Poly Diallyldiethylammonium Chloride and Its Copolymers

Advanced Spectroscopic Techniques for Poly(Diallyldiethylammonium Chloride) Characterization

The elucidation of the molecular structure and functional group composition of poly(this compound) (PDEA) and its derivatives is crucial for understanding their properties and performance in various applications. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, provide invaluable insights into the structural details of these polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure of materials. In the context of poly(this compound), NMR studies have been instrumental in confirming its polymeric structure and understanding the polymerization mechanism.

The polymerization of diallyldimethylammonium chloride (DADMAC) can theoretically result in two different structures: an N-substituted piperidine (B6355638) structure or an N-substituted pyrrolidine (B122466) structure. NMR studies have been pivotal in determining that the pyrrolidine structure is the favored configuration. wikipedia.orgchemicalbook.com This was a significant finding, clarifying the actual repeating unit within the polymer chain.

¹H NMR spectra of poly(diallyldimethylammonium chloride) provide detailed information about the arrangement of protons in the polymer. For instance, the spectra of poly(diallyldimethylammonium chloride) and its derivative, poly(diallyldimethylammonium) bis(trifluoromethanesulfonyl)imide (TFSI), have been analyzed to understand the polymer's structure in different solvent environments like deuterated water and acetone. researchgate.net These studies are essential for research into polymer electrolytes, where the polymer's interaction with different ions and solvents governs its performance. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups present in a molecule. The FTIR spectrum of a substance reveals absorption bands corresponding to the vibrational frequencies of its chemical bonds.

For poly(this compound), FTIR analysis is used to confirm the presence of key functional groups and to study its interactions with other materials. The FTIR spectrum of pure poly(diallyldimethylammonium chloride) exhibits characteristic absorption bands. These include peaks around 3400 cm⁻¹, which are typically attributed to water absorption, and a series of peaks at approximately 2947, 2865, 1635, 1473, and 1418 cm⁻¹, which are due to the skeletal vibrations of the polymer itself. researchgate.net Specifically, the peaks at 1640 and 1465 cm⁻¹ have been assigned to the stretching vibrations of N⁺R₄ and C(CH₃)₂, respectively. asianpubs.org The C-N bond stretching vibration in the quaternary amine structure of PDADMAC is observed around 1137 cm⁻¹. researchgate.net

FTIR is also employed to characterize composite materials and surface modifications involving poly(this compound). For example, when used to modify cotton fabrics, FTIR spectra confirm the presence of PDADMAC on the fabric through the appearance of its characteristic peaks. researchgate.net Similarly, in the synthesis of hybrid flocculants, FTIR is used to characterize the structure of copolymers like P(aluminum chloride-co-diallyldimethylammonium chloride). mdpi.com

The following table summarizes the typical FTIR absorption bands observed for poly(diallyldimethylammonium chloride):

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | Water absorption | researchgate.net |

| 2947 | Polymer skeletal vibrations | researchgate.net |

| 2945 | Methylene (CH₂) and methyl (C-H) stretching and bending | researchgate.net |

| 2865 | Polymer skeletal vibrations | researchgate.net |

| 1640 | N⁺R₄ stretching vibrations | asianpubs.org |

| 1635 | Polymer skeletal vibrations | researchgate.net |

| 1477 | Methylene (CH₂) and methyl (C-H) stretching and bending | researchgate.net |

| 1473 | Polymer skeletal vibrations | researchgate.net |

| 1465 | C(CH₃)₂ stretching vibrations | asianpubs.org |

| 1418 | Polymer skeletal vibrations | researchgate.net |

| 1137 | C-N stretching vibration | researchgate.net |

| 961 | Methylene (CH₂) and methyl (C-H) stretching and bending | researchgate.net |

Morphological and Microstructural Analysis of Poly(this compound)-Based Materials

The surface morphology and microstructure of materials based on poly(this compound) play a critical role in their performance, particularly in applications involving surface interactions, such as in films, coatings, and membranes. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are essential for characterizing these features.

Scanning Electron Microscopy (SEM) for Surface and Film Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnifications. It provides detailed information about the surface texture, shape, and size of particles or features on a sample's surface.

In the context of poly(this compound)-based materials, SEM has been used to characterize the morphology of various formulations. For instance, in the development of hybrid flocculants, SEM images revealed that a P(aluminum chloride-co-diallyldimethylammonium chloride) hybrid flocculant possessed a larger particle size and an irregular surface with more convex folds, indicating a spatial network structure, compared to a composite flocculant which had a smoother, blocky surface. mdpi.com This complex surface morphology is advantageous for adsorption processes.

Furthermore, SEM has been employed to demonstrate the creation of homogeneous and hydrophilic surfaces on plasma-treated polydimethylsiloxane (B3030410) (PDMS) membranes coated with polyelectrolyte layers, including poly(this compound). science.gov The stability and uniformity of such coatings are crucial for their application in various separation and biomedical technologies.

Atomic Force Microscopy (AFM) for Surface Topography and Layer Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. It is particularly useful for characterizing the surface roughness and the structure of thin films and layers.

AFM has been instrumental in studying the formation and morphology of polyelectrolyte multilayers (PEMs) constructed using the layer-by-layer (LbL) assembly method, which often involves poly(this compound) as a polycation. AFM analysis, in conjunction with other techniques, has shown that homogeneous and hydrophilic surfaces can be achieved on PDMS membranes coated with these multilayers. science.gov

Studies using AFM have also investigated the surface forces and conformation of polymers within PEMs. For instance, it has been found that for films made of poly(diallyldimethylammonium chloride) and poly(styrenesulfonate), the film surface is flat and uncharged under certain preparation conditions. researchgate.net AFM measurements revealed that when PDADMAC is the terminating layer, its chains can protrude into the solution, forming a "pseudobrush" structure. researchgate.net This detailed understanding of the surface at the molecular level is critical for controlling the interactions of these films with their environment.

Molecular and Macroscopic Properties of Poly(this compound) in Solution

Poly(this compound) is a strong cationic polyelectrolyte, and its behavior in solution is governed by a combination of its molecular characteristics and the properties of the solvent. atamanchemicals.com

As a water-soluble polymer, its solutions are often viscous. researchgate.net The molecular weight of poly(this compound) can range from hundreds of thousands to over a million grams per mole, which significantly influences its solution viscosity. wikipedia.orgatamanchemicals.com It is typically supplied as a liquid concentrate with a solids content ranging from 10% to 50%. wikipedia.orgatamanchemicals.com

The polymer's high charge density is a key property, making it effective in processes like flocculation. atamanchemicals.com In solution, the polymer chains are charged due to the dissociation of the chloride counter-ions, leading to electrostatic interactions that affect the polymer's conformation. The presence of electrolytes in the solution, such as sodium chloride, can screen these electrostatic repulsions, causing changes in the polymer's size and shape.

Size exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) has been used to study the solution properties of poly(diallyldimethylammonium chloride) in the presence of different electrolytes. researchgate.net These studies allow for the determination of the molecular weight, radius of gyration, and how these properties are influenced by the ionic strength of the solution. researchgate.net For example, the characteristic ratio of the unperturbed dimensions, a measure of the polymer chain's flexibility, has been found to vary with the type of salt present in the solution. researchgate.net

The following table provides a summary of some key properties of poly(this compound) in its solution form:

| Property | Value | Reference |

| Form | Viscous liquid | sigmaaldrich.com |

| Concentration in water | 20 wt. % | sigmaaldrich.com |

| Refractive index (n20/D) | 1.375 | sigmaaldrich.com |

| Viscosity (25 °C, Brookfield) | 250-500 cP | sigmaaldrich.com |

| Density (25 °C) | 1.04 g/mL | sigmaaldrich.com |

| Freezing point | Approx. -2.8 °C | atamanchemicals.com |

| Decomposition temperature | 280-300 °C | atamanchemicals.com |

Molecular Weight Determination by Intrinsic Viscosity Measurements

The molecular weight of Poly(this compound) (PDEA) can be determined from intrinsic viscosity [η] measurements. This is a common method for characterizing polymers and relies on the empirical Mark-Houwink-Sakurada equation:

[η] = K * M^a

where:

[η] is the intrinsic viscosity

M is the viscosity-average molecular weight

K and a are the Mark-Houwink parameters, which are specific to a given polymer, solvent, and temperature.

To determine these parameters, the intrinsic viscosity of several PDEA fractions with known molecular weights (determined by an absolute method like light scattering) must be measured. umass.edu The intrinsic viscosity is obtained by measuring the viscosity of dilute polymer solutions at different concentrations and extrapolating to zero concentration. spegroup.ru

For the related polymer, Poly(diallyldimethylammonium chloride) (PDADMAC), the Mark-Houwink exponent 'a' in 0.5M NaCl is approximately 0.8 for molecular weights below 2 x 10^5 g/mol , indicating a good solvent condition. umass.edu At higher molecular weights, a lower exponent of around 0.4 is observed, which can suggest the presence of branching. umass.edu In 0.01M NaCl, the 'a' value for PDADMAC with molecular weight below 2 x 10^5 g/mol is close to 1.0, and for higher molecular weights, it is about 0.5. umass.edu

The intrinsic viscosity of PDADMAC decreases significantly as the ionic strength of the solution increases. For instance, in NaCl solutions, the intrinsic viscosity dropped from 3400 cm³/g in 10⁻⁴ M NaCl to 100 cm³/g in 2 M NaCl. nih.gov

Table 1: Mark-Houwink Parameters for Poly(diallyldimethylammonium chloride) in NaCl Solutions

| Molecular Weight ( g/mol ) | NaCl Concentration (M) | 'a' value |

| < 2 x 10^5 | 0.5 | ~ 0.8 |

| > 2 x 10^5 | 0.5 | ~ 0.4 |

| < 2 x 10^5 | 0.01 | ~ 1.0 |

| > 2 x 10^5 | 0.01 | ~ 0.5 |

This table presents data for the related polymer PDADMAC, as specific data for PDEA was not available in the search results.

Polyelectrolyte Behavior and Conformation of Poly(this compound) in Electrolyte Solutions

Poly(this compound) is a strong polyelectrolyte, meaning it dissociates completely in aqueous solutions, leading to a charged polymer chain. The conformation of PDEA in solution is highly dependent on the electrostatic interactions between the charged groups along the polymer backbone. nih.govresearchgate.net

In low ionic strength solutions, the electrostatic repulsion between the positively charged quaternary ammonium (B1175870) groups causes the polymer chain to adopt a more extended or rod-like conformation. researchgate.net This is due to the minimal shielding of the charges by counterions. As the concentration of an added electrolyte (like NaCl) increases, the counterions from the salt screen the electrostatic repulsions between the charged groups on the polymer chain. This screening effect allows the polymer to adopt a more flexible and coiled conformation. nih.gov

Studies on the similar polymer, PDADMAC, have shown that its molecules remain in an expanded conformation even at high ionic strengths. researchgate.net The effective ionization degree of PDADMAC, which is the fraction of charged monomer units, decreases as the ionic strength increases. For example, the effective ionization degree was found to be 13% at an ionic strength of 5x10⁻⁴ M and decreased to 8% at 0.15 M. nih.gov

The conformation of PDEA can be studied using techniques such as dynamic light scattering (DLS) and viscometry. DLS provides information about the hydrodynamic size of the polymer coils, while viscometry reflects the volume occupied by the polymer in solution. nih.gov

Impact of Ionic Strength on Poly(this compound) Conformation

The ionic strength of the solution has a profound impact on the conformation of PDEA. As a cationic polyelectrolyte, the repulsion between the positively charged groups on the polymer chain dictates its three-dimensional structure in solution.

At low ionic strength , the electrostatic repulsions are strong, leading to an extended, more rigid chain conformation. This is often referred to as the "polyelectrolyte effect," where the intrinsic viscosity of the solution is significantly high. nih.govyuncangchemical.com

With an increase in ionic strength (by adding a simple salt like NaCl), the added ions shield the charges on the polymer chain. This screening reduces the intramolecular electrostatic repulsion, causing the polymer chain to become more flexible and adopt a more compact, random coil conformation. nih.govresearchgate.net This transition from an extended to a coiled state is reflected in a sharp decrease in the intrinsic viscosity of the solution. nih.gov

For instance, studies on the closely related PDADMAC have demonstrated a dramatic decrease in intrinsic viscosity as the concentration of NaCl was increased from 10⁻⁴ M to 2 M, indicating a significant conformational change from an extended to a more collapsed state. nih.gov Even at high ionic strengths (e.g., > 0.1 M), where the random coil limit is approached, PDADMAC molecules can still maintain a somewhat expanded conformation. researchgate.net

Intermolecular Interactions in Poly(this compound) Solutions and at Interfaces

In solution, the primary intermolecular interactions involving PDEA are electrostatic in nature. As a cationic polyelectrolyte, PDEA chains will repel each other in solution due to their positive charges. However, these interactions can be screened by the presence of salt, as discussed previously.

At interfaces, such as the air-water interface or at a solid-liquid interface, PDEA can adsorb and modify the surface properties. The adsorption is often driven by electrostatic interactions with a negatively charged surface. For example, PDEA has been shown to adsorb onto negatively charged silica (B1680970) particles. rsc.org

The interactions of PDEA with other molecules, such as oppositely charged polymers or surfactants, are of significant interest. When mixed with an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS), strong electrostatic interactions lead to the formation of polymer-surfactant complexes. nih.govnih.gov These interactions can result in the formation of aggregates and changes in the surface activity of the solution. nih.govnih.gov

The study of PDADMAC interactions with the anionic surfactant sodium dodecylbenzenesulfonate also revealed the formation of coacervates that initially grew through aggregation and then broke down into smaller species at higher surfactant concentrations. nih.gov

Phase Behavior and Coacervation Studies with Oppositely Charged Polyelectrolytes

When solutions of PDEA are mixed with solutions of an oppositely charged polyelectrolyte (a polyanion), such as poly(sodium acrylate) or poly(styrene sulfonate), a phenomenon known as complex coacervation can occur. capes.gov.brumass.edunih.gov This is a liquid-liquid phase separation that results in a polymer-rich phase (the coacervate) and a polymer-poor phase (the supernatant). umass.edumdpi.com

The driving force for coacervation is primarily the electrostatic attraction between the oppositely charged polymers, which leads to the release of their small counterions (e.g., Cl⁻ and Na⁺) into the surrounding solution. umass.eduarxiv.org This release of counterions results in a significant increase in translational entropy, which is a major thermodynamic driving force for the process. arxiv.org

The formation and stability of these polyelectrolyte complexes (PECs) and coacervates are influenced by several factors, including:

Molar charge ratio: The ratio of positive to negative charges. researchgate.net

Ionic strength: Increasing the salt concentration can screen the electrostatic interactions and lead to the dissolution of the coacervate. nih.govmdpi.com

Molecular weight of the polyelectrolytes. nih.gov

Chemical structure of the polyanion. researchgate.net

Studies involving PDADMAC and various polyanions have shown that the stability of the resulting PECs is highly dependent on the chemical nature of the polyanion. For example, polyanions containing a π-system (like phenyl groups) showed a greater tendency towards instability. researchgate.net The complexation of PDADMAC with poly(sodium acrylate) has been shown to be a two-step process: the initial formation of charged PECs followed by a transition to a coacervate phase. arxiv.org

Table 2: Factors Influencing Coacervation of PDEA with Oppositely Charged Polyelectrolytes

| Factor | Influence on Coacervation |

| Molar Charge Ratio | Affects the stoichiometry and stability of the complex. researchgate.net |

| Ionic Strength | High ionic strength can disrupt coacervate formation. nih.govmdpi.com |

| Molecular Weight | Higher molecular weight can enhance coacervation. nih.gov |

| Polyanion Structure | The chemical nature of the polyanion impacts complex stability. researchgate.net |

Dynamic Surface Elasticity Investigations of Poly(this compound) Mixtures

The dynamic surface elasticity of a solution provides information about the viscoelastic properties of the adsorption layer at an interface, such as the air-water interface. For mixtures of PDEA with other components, like surfactants or other polymers, dynamic surface elasticity measurements can reveal details about the interactions and the structure of the interfacial layer.

When PDEA is mixed with an oppositely charged surfactant, such as sodium dodecyl sulfate (SDS), the resulting complexes can adsorb at the air-water interface. nih.gov The dynamic surface elasticity of these mixed systems has been studied for the similar polymer, PDADMAC. nih.govresearchgate.net

The dynamic surface elasticity of mixed PDADMAC/SDS solutions was found to be significantly influenced by the surfactant concentration. nih.gov An abrupt decrease in surface elasticity was observed when the molar concentration of the surfactant approached the concentration of the charged polymer monomers. This was attributed to the formation of microparticles in the adsorption layer. nih.gov The formation of aggregates in the bulk solution did not have a major impact on the surface properties, except in a narrow concentration range where macroscopic flocs were formed. nih.gov

The mechanism of the observed relaxation process in these systems is thought to be controlled by the mass exchange between the surface layer and any aggregates or flocs attached to the liquid surface. nih.gov

Flocculation and Coagulation Science involving Poly(this compound)

The primary application of Poly(this compound) in science and industry is as a coagulant and flocculant. Its positively charged polymer chains are highly effective at destabilizing negatively charged particles suspended in aqueous solutions, leading to their aggregation and subsequent removal. nbinno.com

The flocculation process induced by Poly(this compound) is primarily governed by two distinct mechanisms: charge neutralization and bridging adsorption. irochemical.compolymersco.comiropolymer.com

Charge Neutralization : Many suspended solids and colloidal particles in water carry a negative surface charge, which creates repulsive forces that keep them stable and dispersed. nbinno.com The highly cationic nature of Poly(this compound) allows its polymer chains to adsorb onto these negatively charged particles. nbinno.compolymersco.com This adsorption neutralizes the surface charges, reducing the electrostatic repulsion between particles and allowing them to approach each other and aggregate into larger flocs through van der Waals forces. nbinno.comresearchgate.net This mechanism is crucial for the efficient removal of turbidity and other suspended solids from water. nbinno.com

Bridging Adsorption : This mechanism involves the long polymer chains of Poly(this compound) simultaneously adsorbing onto multiple colloidal particles. researchgate.netcolumbia.edu The polymer chain acts as a "bridge," physically linking the particles together to form large, robust flocs. researchgate.net This bridging action is particularly effective for creating larger and more rapidly settling flocs. atamankimya.com The effectiveness of bridging depends on factors like the polymer's molecular weight and conformation in the solution. columbia.edunih.gov Research has shown that polymers with higher molecular weights can form more effective bridges, leading to enhanced flocculation. mdpi.com

The dominant mechanism can depend on the polymer's charge density and dosage. nih.gov At optimal dosages, polymers with high charge density, like Poly(this compound), tend to induce flocculation primarily through charge neutralization and electrostatic patch mechanisms. nih.gov

The efficiency of Poly(this compound) as a flocculant is influenced by several operational parameters that can be optimized for specific colloidal systems, such as kaolin suspensions or silica particles. semanticscholar.orgmdpi.com Key factors include polymer dosage, the pH of the wastewater, and mixing conditions. mdpi.com

Dosage : An optimal dosage is crucial for effective flocculation. Insufficient dosage leads to incomplete charge neutralization and weak floc formation. Conversely, an excessive dosage can lead to charge reversal and restabilization of the colloids, hindering aggregation. irochemical.com The most economical and effective dosage is typically determined through trial-based experiments for the specific water or wastewater being treated. irochemical.comiropolymer.comatamankimya.com

pH Value : Poly(this compound) is effective over a wide pH range, typically between 4.0 and 10.0. polymersco.comatamankimya.comwaterdecolouringagent.com This versatility makes it a robust choice for various water chemistries. nbinno.com However, the optimal pH can vary depending on the specific wastewater composition. Studies have shown that for certain systems, the best coagulation performance and floc characteristics are achieved under acidic conditions.

Mixing Velocity and Dosing Spot : Proper mixing is essential to ensure the polymer is evenly dispersed throughout the water, allowing for efficient interaction with colloidal particles. irochemical.comiropolymer.comatamankimya.com The dosing spot and mixing speed must be carefully selected to promote floc formation without causing the breakup (shear) of already formed flocs. irochemical.comiropolymer.comatamankimya.com Continuous dosing is often preferred to maintain consistent conditions. irochemical.comatamankimya.com

A study focused on optimizing the flocculation of a kaolin suspension using a cationic polyacrylamide (a related polymer) demonstrated through response surface methodology that the ideal conditions were a polymer dosage of 5.83 mg·L⁻¹, a pH of 7.28, and a stirring time of 5.95 minutes, which reduced turbidity to 6.24 NTU. mdpi.com

Poly(this compound) is often used in conjunction with inorganic coagulants like polyaluminum chloride (PAC) or polyferric chloride (PFC) to create hybrid or dual-flocculant systems. zxchem.com These systems can exhibit synergistic effects, where the combined performance is significantly better than that of either flocculant used alone. mdpi.comresearchgate.net

The synergy arises from combining the high charge neutralization capability of the inorganic coagulant with the strong bridging ability of the high-molecular-weight organic polymer. researchgate.net This combination can lead to faster floc growth, larger and more stable flocs, and improved removal of contaminants. mdpi.com For instance, a hybrid flocculant made by covalently bonding Poly(this compound) with polyaluminum chloride combined the high charge density of the inorganic part with the superior bridging ability of the organic polymer. researchgate.net

Research on treating humic acid solutions with a dual-coagulant system of PFC and a lignin-based derivative of Poly(this compound) showed enhanced coagulation performance and floc properties compared to using PFC alone. The dosing sequence was also found to be important; adding the inorganic coagulant (PFC) first, followed by the organic polymer, resulted in the highest coagulation efficiency and largest floc size. This approach allows the PFC to first neutralize the negatively charged colloids, which are then effectively bridged by the polymer.

Environmental Remediation Technologies Utilizing Poly(this compound)

The ability of Poly(this compound) to effectively remove suspended solids and other contaminants makes it a valuable tool in various environmental remediation technologies, particularly in the treatment of wastewater. zxchem.com

Its applications span various industries:

Papermaking Wastewater : Effectively removes fiber suspended solids and organic pollutants like lignin. iropolymer.com

Oilfield Wastewater : Helps in the removal of crude oil and suspended solids, allowing for the water to be recycled for reinjection. iropolymer.com

Mining Operations : Used in the clarification of wastewater from coal, gold, and diamond mining. zxchem.com

Food Processing and Pharmaceutical Wastewater : Removes pollutants such as proteins, carbohydrates, and drug residues. iropolymer.com

| Wastewater Type | Contaminants Removed | Reported Benefits |

| Municipal Sewage | Suspended solids, organic matter | Reduced sludge volume, effective over a broad pH range nbinno.comatamankimya.com |

| Papermaking | Fiber particles, lignin, pitch | Enhanced retention and dewatering, resource recovery atamankimya.comiropolymer.com |

| Oilfield | Crude oil, suspended solids, chemical additives | Water recycling for reinjection, reduced fresh water use iropolymer.comiropolymer.com |

| Mining | Fine mineral particles, heavy metals | Clarification of process water atamankimya.comzxchem.com |

Wastewater from the textile and dyeing industries is characterized by high color, complex organic compounds, and significant chemical oxygen demand (COD). atamankimya.com Poly(this compound) has proven to be highly effective in this sector due to its unique decolorization ability. polymersco.com

The polymer works by destabilizing and flocculating the negatively charged water-soluble dye molecules through charge neutralization and bridging adsorption. irochemical.compolymersco.comiropolymer.com It is particularly effective for treating wastewater containing reactive, acidic, and disperse dyes. polymersco.com As a formaldehyde-free color-fixing agent, it can also be used in the dyeing process itself to form a film on the fabric, improving colorfastness. irochemical.comiropolymer.comwaterdecolouringagent.com

| Dye Class | Removal Efficiency | Mechanism |

| Reactive Dyes | High | Charge Neutralization, Adsorption polymersco.com |

| Acid Dyes | High | Charge Neutralization, Adsorption polymersco.com |

| Disperse Dyes | High | Flocculation, Adsorption polymersco.com |

Research and practical applications have demonstrated its ability to significantly reduce the color and organic load of textile effluents, helping treatment plants meet stringent discharge regulations. atamankimya.com

Treatment of Emulsified Oily Wastewater with Poly(this compound)

Poly(diallyldimethylammonium chloride) (PDADMAC) is utilized as a component in advanced systems for treating emulsified oily wastewater, which is a significant challenge in industries such as petroleum refining and metalworking. Research has focused on incorporating PDADMAC into functional coatings for filtration membranes to improve their efficiency.

One notable study involved the development of a surface-functionalized ceramic ultrafiltration membrane. nih.govnih.gov In this research, PDADMAC was used to prevent the agglomeration of alumina nanoparticles and reduce surface cracking in a nanocomposite coating. nih.gov This PDADMAC-Al₂O₃/Perfluorooctanoate coating transformed the membrane surface, creating an underwater oleophobic quality that repels oil while allowing water to pass through. nih.gov The performance of this membrane was optimized using response surface methodology to evaluate the effects of operating conditions on water flux and oil rejection. nih.govmdpi.com The optimal conditions were found to be a pressure of 1.5 bar, a pH of 8.97, and a low feed concentration of 10 ppm, which resulted in a high water flux of 152 L/m²·h and an oil rejection rate of 98.72%. nih.govnih.govmdpi.com

Other studies have shown that copolymers involving diallyldimethylammonium chloride (DMDAAC) can act as effective demulsifiers for oil-in-water (O/W) emulsions. For instance, a copolymer of DMDAAC and Diallylaminobenzyl ammonium chloride (DAMBAC) demonstrated a demulsification rate of up to 97.73% for simulated crude oil O/W emulsions. mdpi.com

Table 1: Optimal Conditions for Emulsified Oily Wastewater Treatment Using a PDADMAC-Functionalized Membrane

| Parameter | Optimal Value | Resulting Water Flux (L/m²·h) | Resulting Oil Rejection (%) | Reference |

|---|---|---|---|---|

| Pressure | 1.5 bar | 152 | 98.72 | nih.govnih.gov |

| pH | 8.97 | |||

| Feed Concentration | 10 ppm |

Adsorption and Removal of Specific Pollutants (e.g., heavy metals, dyes, uranium(VI))

The strong cationic nature of PDADMAC makes it an effective agent for adsorbing and removing various anionic pollutants from water.

Heavy Metals and Radionuclides: PDADMAC has been successfully used in polyelectrolyte-enhanced ultrafiltration (PEUF) to remove heavy metals and other ions. For example, this method achieved greater than 95% separation of perchlorate, even with a tenfold excess of competing ions like chloride and sulfate. nih.gov In another application, PDADMAC was coupled with a regenerated cellulose ultrafiltration membrane to remove Arsenic(V) from aqueous solutions. researchgate.net

Furthermore, PDADMAC has been incorporated into nanocomposites for the removal of radioactive elements. A novel adsorbent composed of Prussian blue and PDADMAC-coated magnetic iron oxide nanoparticles was developed for the efficient removal of Cesium-137. nih.gov This magnetic adsorbent is easily recoverable and demonstrated a high removal efficiency of 99.69% and an excellent adsorption capacity of 32.8 mg/g. nih.gov

Dyes: PDADMAC is effective in removing organic dyes from wastewater. One approach involves modifying activated carbon with PDADMAC to enhance the adsorption of anionic dyes like Methyl Red. mdpi.com The modification introduces additional positive charges, increasing the anion exchange capacity from 0.078 meq/g for raw activated carbon to 0.200 meq/g for the PDADMAC-modified version. mdpi.com This enhancement is attributed to electrostatic and Van der Waals forces. mdpi.com Another study developed a polyelectrolyte hydrogel adsorbent constructed from diallyldimethylammonium chloride (DADMAC) and acrylamide (B121943), which showed a maximum adsorption capacity of 409 mg/g for Methyl Orange. researchgate.net

Uranium(VI): Research has demonstrated the potential of adsorbents containing DADMAC for the selective isolation of Uranium(VI) from wastewater. dergipark.org.tr A study utilized a pre-irradiation technique to graft DADMAC and acrylic acid onto a nonwoven polyethylene fabric. dergipark.org.trscilit.com This adsorbent achieved a maximum adsorption capacity of 333.33 mg/g for U(VI) as described by the Langmuir isotherm model, indicating a monolayer adsorption process. dergipark.org.trscilit.com

Table 2: Adsorption Capacities of PDADMAC-Based Materials for Various Pollutants

| Pollutant | Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Cesium-137 | Prussian blue/PDADMAC-coated magnetic nanoparticles | 32.8 | nih.gov |

| Methyl Orange | P(AAm-DADMAC)/CNS hydrogel | 409 | researchgate.net |

| Uranium(VI) | DADMAC/AAc grafted polyethylene fabric | 333.33 | dergipark.org.trscilit.com |

Influence on Biogas Production in Anaerobic Digestion Processes

The widespread use of PDADMAC in industrial processes leads to its accumulation in waste activated sludge (WAS), which can subsequently affect anaerobic digestion (AD), a common method for sludge treatment and biogas production. Contrary to enhancing the process, recent research indicates that PDADMAC can inhibit methane generation.

A study investigating the interaction between PDADMAC and sludge components found that the polymer binds to biodegradable organic substrates like soluble proteins and carbohydrates, causing them to settle into the solid phase. nih.gov This sequestration impedes the utilization of these substrates by anaerobic microbes. nih.gov While lower concentrations of PDADMAC prompted a protective response from the microbes, its toxicity to archaea, the microorganisms responsible for methane production, was found to be irreversible. nih.gov Consequently, the addition of 0.05 g of PDADMAC per gram of total suspended solids resulted in a 30% reduction in methane production. nih.gov The study observed that archaea such as Methanosaeta sp. were inhibited, while certain adaptive bacteria capable of utilizing complex organics were enriched. nih.gov

Sludge Dewatering Applications

PDADMAC is widely employed as a primary organic coagulant and flocculant in wastewater treatment, particularly for sludge dewatering. made-in-china.comatamankimya.comcleanwaterchems.com Its effectiveness stems from its high cationic charge density, which neutralizes the negative charges on suspended sludge particles and colloids. nbinno.com

Advanced Materials and Engineering Applications of Poly(this compound)

Development of Functional Coatings and Multilayer Assemblies

PDADMAC is a key component in the fabrication of functional thin films and coatings using the layer-by-layer (LbL) assembly technique. This method involves the sequential deposition of oppositely charged polyelectrolytes to build up a multilayer film with controlled thickness and properties.

One application is in the development of protective coatings for biodegradable magnesium alloys used in vascular stents. A multilayer coating was fabricated by sequentially assembling PDADMAC (referred to as PDDA), epigallocatechin gallate (EGCG), and heparin. researchgate.net In this assembly, PDADMAC played a crucial role in enhancing the resistance of the alloy to chloride corrosion. researchgate.net

The assembly process itself has been a subject of fundamental research. Studies on the LbL assembly of PDADMAC and poly(acrylic acid) (PAA) have shown that the film growth pattern is highly dependent on pH. rsc.orgresearchgate.net At a low pH of 3, the multilayers exhibit supralinear growth, forming a thick film of approximately 200 nm after 17 layers. rsc.orgresearchgate.net However, at pH values above 6, the assembly is drastically reduced. researchgate.net This behavior is linked to the charge density of the polyelectrolytes at different pH levels.

Table 3: Effect of pH on PDADMAC-PAA Multilayer Assembly (17 Layers)

| pH of Assembly | QCM-D Frequency Change (Hz) | Film Thickness (nm) | Reference |

|---|---|---|---|

| 3 | > 650 | ~200 | rsc.orgresearchgate.net |

| > 6 | < 150 | N/A | researchgate.net |

Integration in Membrane Technologies (e.g., Ultrafiltration)

PDADMAC is integrated into membrane technologies to enhance separation processes, a field known as polyelectrolyte-enhanced ultrafiltration (PEUF). In this technique, the water-soluble polymer binds to target contaminants, and the resulting larger complex is then retained by an ultrafiltration membrane that the contaminant would otherwise pass through.

This approach has been effectively used for various purposes:

Removal of Humic Acids: In a complexation-ultrafiltration (COUF) process, PDADMAC was used to bind with humic acids, a common type of natural organic matter in water. The rejection of humic acids by the ultrafiltration membrane varied from 70% to 99.9% with the addition of PDADMAC. researchgate.net

Removal of Perchlorate: PEUF using PDADMAC has been shown to be highly effective for the selective removal of perchlorate from water, achieving separation efficiencies greater than 95%. nih.gov

Functionalized Membranes: As detailed in section 5.2.3, PDADMAC is a critical component in nanocomposite coatings for ceramic hollow fiber membranes. nih.govmdpi.com This modification creates a functionalized ultrafiltration membrane capable of efficiently separating emulsified oil from water with high flux and rejection rates. nih.gov

Analytical Methodologies for Diallyldiethylammonium Chloride and Its Polymers in Research Matrices

Chromatographic Techniques for Trace Analysis

Chromatographic methods are instrumental for the separation and quantification of DADEAC and its polymer, especially at low concentrations. These techniques offer high selectivity and sensitivity, allowing for their determination in complex matrices such as environmental water samples and biological fluids.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Diallyldiethylammonium Chloride

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has emerged as a powerful tool for the trace analysis of diallyldimethylammonium chloride (DADMAC), a structurally similar and widely studied analog of DADEAC. This methodology offers high selectivity and sensitivity, enabling direct determination in complex matrices like drinking water without extensive sample preparation. nih.govnih.gov

The chromatographic separation is typically performed on a C18 column. nih.govpku.edu.cn Detection is achieved using positive electrospray ionization (ESI) in selected ion monitoring (SIM) mode, which provides excellent specificity and low detection limits. nih.govpku.edu.cn For instance, a detection limit of 0.1 µg/L has been reported for DADMAC in water samples. nih.gov The optimization of cone voltage is a critical step to control the fragmentation of the molecular ion and achieve the desired sensitivity. pku.edu.cn The fragmentation of the DADMAC cation has been studied using both triple quadrupole and ion trap Orbitrap mass spectrometers to ensure correct product ion assignment for reliable quantification. nih.gov

Table 1: LC/MS/MS Parameters for DADMAC Analysis

| Parameter | Condition | Source |

| Chromatography | ||

| Column | C18 | nih.govpku.edu.cn |

| Mobile Phase | Acetonitrile (B52724)/water (pH 4.2) | pku.edu.cn |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govpku.edu.cn |

| Detection Mode | Selected Ion Monitoring (SIM) of M+ ion (m/z 126 for DADMAC) | pku.edu.cn |

| Desolvation Gas | Nitrogen | pku.edu.cn |

| Cone Voltage | Ramped (e.g., 20-60 V) | pku.edu.cn |

| Performance | ||

| Detection Limit | 0.1 µg/L | nih.gov |

| Application | Drinking water analysis | nih.govpku.edu.cnmdpi.com |

This table presents data for Diallyldimethylammonium Chloride (DADMAC), a closely related compound, as a proxy for this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Cationic Compounds

Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative for the separation of highly polar and ionic compounds like DADEAC. bepls.com This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. chromatographyonline.com The separation mechanism in HILIC is complex, involving partitioning, hydrogen bonding, and electrostatic interactions. wikipedia.orgnih.gov

A significant advantage of HILIC is its ability to retain and separate cationic compounds without the need for ion-pairing reagents, which can interfere with mass spectrometry detection. nih.govresearchgate.net For the analysis of DADMAC, a bare silica (B1680970) column has been successfully employed. researchgate.net HILIC coupled with tandem mass spectrometry (HILIC/MS/MS) has been shown to be a selective, sensitive, and fast method for determining DADMAC in water samples, achieving detection limits as low as 50 ng/L. nih.gov The high organic content of the mobile phase in HILIC also enhances ESI efficiency, leading to improved sensitivity in MS detection. thermofisher.com

Reversed-Phase Ion-Pair Chromatography for this compound Quantification

Reversed-phase ion-pair chromatography is a widely used and effective technique for the analysis of quaternary ammonium (B1175870) compounds, including DADEAC. nih.govthermofisher.com This method involves the addition of an ion-pairing reagent to the mobile phase. The reagent, which has a charge opposite to the analyte, forms a neutral ion pair with the analyte. This neutral complex can then be retained and separated on a nonpolar stationary phase, such as a C18 column. technologynetworks.com

The choice and concentration of the ion-pairing reagent, as well as the pH of the mobile phase, are critical parameters that need to be optimized for good chromatographic retention and sensitivity. nih.gov For the analysis of DADMAC, this method has been successfully coupled with mass spectrometry, allowing for direct determination in water samples with high reproducibility. nih.gov An alternative approach involves adding the ion-pairing reagent directly to the sample instead of the mobile phase, which has also been shown to achieve desirable retention and resolution. chromatographyonline.com

Table 2: Parameters for Reversed-Phase Ion-Pair Chromatography of Quaternary Ammonium Compounds

| Parameter | Description | Source |

| Principle | An ion-pairing reagent forms a neutral complex with the charged analyte, allowing for retention on a reversed-phase column. | technologynetworks.com |

| Stationary Phase | Typically a nonpolar C18 or C8 column. | technologynetworks.com |